molecular formula C10H20N2O2 B2770339 tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate CAS No. 1613721-23-5

tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate

Cat. No.: B2770339
CAS No.: 1613721-23-5
M. Wt: 200.282
InChI Key: KYRWEDDXBNZACB-JTQLQIEISA-N
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Description

tert-Butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of tert-butyl esters. This compound is characterized by the presence of a tert-butyl group attached to a pyrrolidine ring, which is further substituted with an amino group and a carboxylate ester. The compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (3S)-3-amino-3-methylpyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters by facilitating the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is preferred due to its versatility and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the tert-butyl group .

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include the inhibition or activation of enzymatic reactions, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of a tert-butyl group with a pyrrolidine ring, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring robust and versatile chemical intermediates .

Properties

IUPAC Name

tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(4,11)7-12/h5-7,11H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRWEDDXBNZACB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613721-23-5
Record name (S)-t-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate
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